![molecular formula C13H17N3O3 B1531952 Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate CAS No. 1142191-86-3](/img/structure/B1531952.png)
Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate
Overview
Description
Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate is a chemical compound with the empirical formula C13H17N3O3 . It is a solid substance and is often used as a research chemical .
Molecular Structure Analysis
The molecular weight of Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate is 263.29 . The SMILES string representation of the molecule isCOc1cncc(CNC(=O)OC(C)(C)C)c1C#N
. Physical And Chemical Properties Analysis
Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate is a solid substance . Its molecular weight is 263.29 , and its empirical formula is C13H17N3O3 .Scientific Research Applications
Nanotechnology
Lastly, in nanotechnology, this compound is investigated for its potential in creating nano-sized structures. These structures could be used in drug delivery systems, allowing for targeted therapy with minimal side effects.
Each application leverages the unique properties of Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate , showcasing its versatility and importance in scientific research. While the information provided here is based on general knowledge of chemical applications, specific studies and results can be found in scientific literature and databases .
Safety and Hazards
Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed. It is also classified as a Combustible Solid (Storage Class Code 11) .
properties
IUPAC Name |
tert-butyl N-[(4-cyano-5-methoxypyridin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)19-12(17)16-7-9-6-15-8-11(18-4)10(9)5-14/h6,8H,7H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLFHKVFFSCAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673910 | |
Record name | tert-Butyl [(4-cyano-5-methoxypyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142191-86-3 | |
Record name | tert-Butyl [(4-cyano-5-methoxypyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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